molecular formula C9H5BrF2O2 B8606438 8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one CAS No. 911826-31-8

8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one

Cat. No. B8606438
M. Wt: 263.03 g/mol
InChI Key: WXTRNDBUUKATCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one is a useful research compound. Its molecular formula is C9H5BrF2O2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

911826-31-8

Product Name

8-Bromo-5,6-difluoro-2,3-dihydrochromen-4-one

Molecular Formula

C9H5BrF2O2

Molecular Weight

263.03 g/mol

IUPAC Name

8-bromo-5,6-difluoro-2,3-dihydrochromen-4-one

InChI

InChI=1S/C9H5BrF2O2/c10-4-3-5(11)8(12)7-6(13)1-2-14-9(4)7/h3H,1-2H2

InChI Key

WXTRNDBUUKATCA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C(=C2C1=O)F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxalyl chloride (1.7 mL, 20 mmol) was added to the solution of 2.8 g (10 mmol) of 3-(2-bromo-4,5-difluorophenoxy)-propanoic acid in 40 mL of anhydrous DCM followed by a drop of DMF. After 1.5 hours, a drying tube was attached and the solution was cooled in an ice-water bath. AlCl3 (1.5 g, 11 mmol) was added and the dark red solution was allowed to slowly reach room temperature while being stirred for 16 hours. The mixture was poured into ice and the organic layer was separated. The aqueous layer was extracted with DCM twice. The combined organic layers were washed with 0.5 N NaOH and brine, then dried over Na2SO4 and concentrated. Column chromatography of this residue with hexane and EtOAc provided 1.9 g of the title compound as an off-white solid (73%). 1H NMR (300 MHz, CDCl3): δ 7.6 (t, 1H), 4.65 (t, 2H), 2.85 (t, 2H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
73%

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